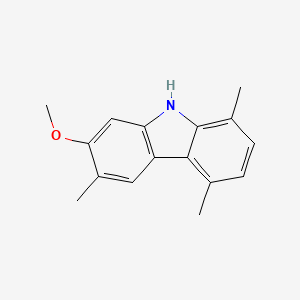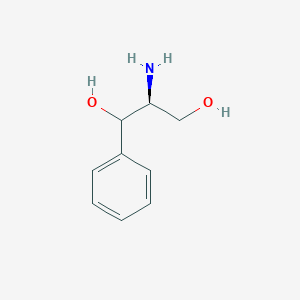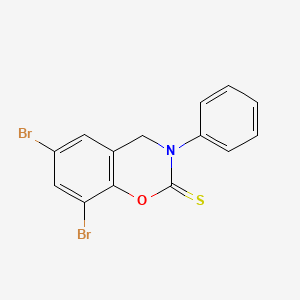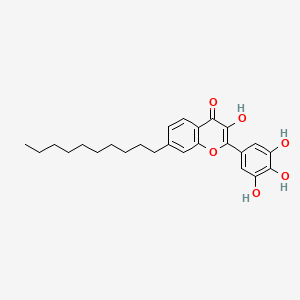![molecular formula C13H28OSi B12612598 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol CAS No. 650638-85-0](/img/structure/B12612598.png)
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is an organosilicon compound that features a tert-butyl(dimethyl)silyl group attached to a pent-2-en-1-ol backbone. This compound is notable for its use as a protecting group in organic synthesis, particularly for alcohols, due to its stability and ease of removal under mild conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol typically involves the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate alcohol in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an organic solvent like dimethylformamide or acetonitrile at temperatures ranging from 24°C to 80°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The silyl group can be substituted with other functional groups using nucleophiles like fluoride ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether.
Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Free alcohols after removal of the silyl group.
Wissenschaftliche Forschungsanwendungen
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is widely used in scientific research for its role as a protecting group in organic synthesis. Its applications include:
Wirkmechanismus
The mechanism by which 1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol exerts its effects involves the formation of a stable silyl ether. The tert-butyl(dimethyl)silyl group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The silyl group can be selectively removed under mild conditions, such as treatment with fluoride ions, to regenerate the free alcohol .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl(dimethyl)silyl chloride: Used for silylation of alcohols.
Tert-butyl(dimethyl)silyl trifluoromethanesulfonate: More reactive silylating agent.
Tert-butyl(diphenyl)silyl chloride: Similar stability but more resistant to fluoride.
Uniqueness
1-[Tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol is unique due to its balance of stability and ease of removal. It provides a robust protecting group that can be selectively cleaved without affecting other functional groups .
Eigenschaften
CAS-Nummer |
650638-85-0 |
|---|---|
Molekularformel |
C13H28OSi |
Molekulargewicht |
228.45 g/mol |
IUPAC-Name |
1-[tert-butyl(dimethyl)silyl]-4,4-dimethylpent-2-en-1-ol |
InChI |
InChI=1S/C13H28OSi/c1-12(2,3)10-9-11(14)15(7,8)13(4,5)6/h9-11,14H,1-8H3 |
InChI-Schlüssel |
ULVATRVNLYLRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C=CC(O)[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


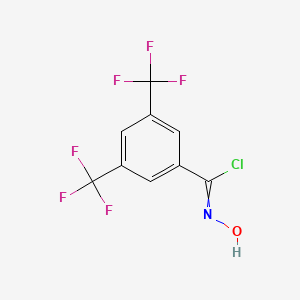

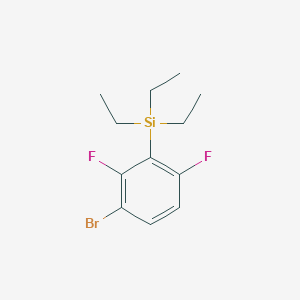
![5-Chloro-2-nitro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12612550.png)
![3-Carbamoyl-1-[(hexylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B12612558.png)
![2-[4-(Benzyloxy)phenyl]-5-ethyloxane](/img/structure/B12612561.png)
![1-[(4S)-4-(Propan-2-yl)-2-sulfanylidene-1,3-oxazolidin-3-yl]hex-2-en-1-one](/img/structure/B12612566.png)
![Methanesulfonamide, N-[3-(dimethoxymethyl)phenyl]-](/img/structure/B12612578.png)
![Methyl 3-[1-(5-aminopyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12612585.png)
